molecular formula C8H6N2O2 B7777728 3-phenyl-2H-1,2,4-oxadiazol-5-one

3-phenyl-2H-1,2,4-oxadiazol-5-one

Cat. No.: B7777728
M. Wt: 162.15 g/mol
InChI Key: LMBDRBXGTCUBIH-UHFFFAOYSA-N
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Description

3-Phenyl-2H-1,2,4-oxadiazol-5-one is a heterocyclic compound with the molecular formula C8H6N2O2. It belongs to the class of oxadiazoles, which are five-membered rings containing two nitrogen atoms and one oxygen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2H-1,2,4-oxadiazol-5-one typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of benzamidoxime with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is obtained after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2H-1,2,4-oxadiazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-phenyl-2H-1,2,4-oxadiazol-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-2H-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A closely related compound with similar structural features.

    1,3,4-Oxadiazole: Another isomer with different nitrogen atom positions.

    1,2,5-Oxadiazole: A regioisomer with distinct properties

Uniqueness

3-phenyl-2H-1,2,4-oxadiazol-5-one is unique due to its specific substitution pattern and the resulting properties. Its phenyl group contributes to its stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

3-phenyl-2H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-9-7(10-12-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBDRBXGTCUBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)ON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=O)ON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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